molecular formula C20H15N5 B13952603 6-amino-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 198637-71-7

6-amino-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No.: B13952603
CAS No.: 198637-71-7
M. Wt: 325.4 g/mol
InChI Key: OOGRGJMLFWVDTE-UHFFFAOYSA-N
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Description

6-amino-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a nitrogen-containing heterocyclic compound. This compound belongs to the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The fusion of pyrazole and pyridine rings in its structure makes it a unique scaffold for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile . This reaction is carried out in the presence of an acidic catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H) under ethanol at room temperature . The process involves a sequential opening/closing cascade reaction, providing the desired product with moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable and efficient synthetic routes, such as the one mentioned above, can be adapted for large-scale production. The use of solid catalysts like AC-SO3H offers advantages such as low cost, non-toxicity, and stability, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-amino-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but typically involve mild to moderate temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 6-amino-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridine derivatives such as:

Uniqueness

6-amino-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and properties.

Properties

CAS No.

198637-71-7

Molecular Formula

C20H15N5

Molecular Weight

325.4 g/mol

IUPAC Name

6-amino-3-methyl-1,4-diphenylpyrazolo[3,4-b]pyridine-5-carbonitrile

InChI

InChI=1S/C20H15N5/c1-13-17-18(14-8-4-2-5-9-14)16(12-21)19(22)23-20(17)25(24-13)15-10-6-3-7-11-15/h2-11H,1H3,(H2,22,23)

InChI Key

OOGRGJMLFWVDTE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=C(C(=N2)N)C#N)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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